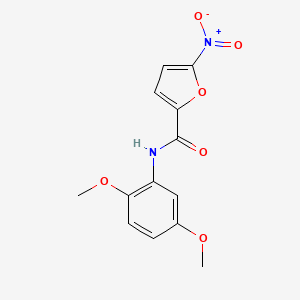

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-19-8-3-4-10(20-2)9(7-8)14-13(16)11-5-6-12(21-11)15(17)18/h3-7H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBXKLDMCKTLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Development

Classical Approaches for N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide Synthesis

Traditional synthetic routes to this compound are typically multi-step processes that begin with the modification of a furan-2-carboxylic acid precursor, followed by the crucial formation of the amide bond.

The journey to the target molecule often commences with furan-2-carboxylic acid. A key transformation is the nitration of the furan (B31954) ring to introduce the 5-nitro group, yielding 5-nitro-2-furoic acid. This electrophilic substitution reaction is a critical step in establishing the necessary pharmacophore. google.comnist.gov

Following nitration, the resulting 5-nitrofuran-2-carboxylic acid is activated for subsequent amidation. A common method for this activation is its conversion to the corresponding acyl chloride, 5-nitrofuran-2-carbonyl chloride. prepchem.com This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comlibretexts.org The acyl chloride is a highly reactive intermediate, primed for reaction with an amine.

Table 1: Reagents for Acyl Chloride Formation

| Carboxylic Acid Precursor | Reagent | Activated Intermediate |

|---|---|---|

| 5-nitrofuran-2-carboxylic acid | Thionyl chloride (SOCl₂) | 5-nitrofuran-2-carbonyl chloride |

| 5-nitrofuran-2-carboxylic acid | Phosphorus pentachloride (PCl₅) | 5-nitrofuran-2-carbonyl chloride |

This table outlines common reagents used to convert 5-nitrofuran-2-carboxylic acid into its more reactive acyl chloride derivative, a key step in the synthesis of this compound.

The cornerstone of the synthesis is the formation of the amide linkage between the activated 5-nitrofuran-2-carboxylic acid derivative and 2,5-dimethoxyaniline. The Schotten-Baumann reaction is a widely employed and classic method for this transformation. iitk.ac.inquora.comwikipedia.org This reaction involves the acylation of the amine with the acyl chloride under basic conditions. byjus.comfishersci.it The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. quora.combyjus.com

The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org The reactants and the final product remain in the organic phase, while the base neutralizes the acid in the aqueous phase. wikipedia.org

Alternative strategies for amide bond formation involve the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid in situ, facilitating its reaction with the amine without the need to first isolate the acyl chloride. mdpi.comfishersci.co.uk

Expedited Synthetic Routes and Process Optimization

To improve efficiency and yield, researchers have explored expedited synthetic routes and process optimization techniques. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. rsc.orgunito.it Microwave irradiation can significantly reduce reaction times and often leads to higher product yields and purity compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various N-heterocycles and related structures. rsc.orgresearchgate.net For the synthesis of N-aryl-5-nitrofuran-2-carboxamides, microwave-assisted methods can accelerate both the activation of the carboxylic acid and the subsequent amide bond formation, offering a greener and more efficient alternative to classical approaches. nih.gov

Design and Synthesis of Novel N-Substituted-5-nitrofuran-2-carboxamide Analogs

The development of novel analogs of this compound is driven by the desire to enhance biological activity and explore the structure-activity relationship (SAR). nih.govnih.gov These efforts primarily focus on modifications to the aryl moiety and the furan ring.

Systematic modifications of the N-aryl substituent have been a key strategy in the development of new analogs. nih.gov This involves the synthesis of a series of compounds with different substituents on the phenyl ring to investigate the impact of electronic and steric effects on activity. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups, as well as bulky or smaller substituents, can provide valuable insights into the SAR. nih.gov

An optimization campaign for a related compound, N-benzyl-5-nitrofuran-2-carboxamide, led to the synthesis of a family of analogs with potent in vitro activity. nih.govnih.gov This highlights the importance of exploring various substitutions on the aryl ring to improve the compound's profile.

Table 2: Examples of Aryl Moiety Modifications in N-Substituted-5-nitrofuran-2-carboxamide Analogs

| Base Structure | Modification on Aryl Ring | Resulting Analog Class |

|---|---|---|

| N-phenyl-5-nitrofuran-2-carboxamide | Introduction of chloro, bromo, or fluoro groups | Halogenated N-phenyl analogs |

| N-phenyl-5-nitrofuran-2-carboxamide | Introduction of methoxy (B1213986), ethoxy, or other alkoxy groups | N-alkoxyphenyl analogs |

| N-phenyl-5-nitrofuran-2-carboxamide | Introduction of alkyl groups of varying sizes | N-alkylphenyl analogs |

This table illustrates common strategies for modifying the aryl portion of the molecule to explore the structure-activity relationship.

Bioisosteric replacement is a common strategy to modify the furan ring in an effort to improve the compound's properties. researchgate.net The furan ring, being a five-membered aromatic heterocycle, can be replaced by other isosteric rings such as thiophene (B33073) or pyrrole. ksu.edu.saacs.org These replacements can alter the electronic and steric properties of the molecule, potentially leading to improved activity or a different biological profile. The synthesis of 5-nitrothiophene-2-carboxamide (B1296742) and 5-nitropyrrole-2-carboxamide analogs follows similar synthetic pathways to their furan counterparts. researchgate.net

Modifications to the amide linker itself are less common but represent another avenue for analog development. Altering the linker could impact the compound's conformation and its interaction with biological targets.

Spectroscopic and Analytical Techniques for Research Compound Characterization

The structural elucidation and confirmation of this compound, along with its synthetic analogs, rely on a suite of standard spectroscopic and analytical methodologies. These techniques are fundamental in verifying the covalent structure, purity, and molecular properties of the synthesized compounds. Key methods employed in the characterization of nitrofuran carboxamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com While specific experimental data for this compound is not extensively published, the characteristic spectral features can be inferred from detailed analyses of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For N-aryl-5-nitrofuran-2-carboxamide derivatives, the ¹H NMR spectra exhibit characteristic signals corresponding to the protons on the furan ring, the aromatic phenyl ring, and the amide N-H group. The protons on the 5-nitrofuran ring typically appear as doublets in the downfield region. The signals for the 2,5-dimethoxyphenyl group are expected to show protons on the aromatic ring as well as sharp singlets for the two methoxy (-OCH₃) groups.

Similarly, ¹³C NMR spectra provide insight into the carbon skeleton. The spectrum for a compound like this compound would be expected to show distinct signals for the carbonyl carbon of the amide, the carbons of the nitrofuran ring, and the carbons of the dimethoxyphenyl ring, including the two methoxy carbons.

Below are representative NMR data from analogous compounds.

Table 1: Representative ¹H NMR Spectral Data of Analogous Structures

| Functional Group | Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Furan Ring Protons | 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | DMSO-d₆ | 7.44 (d, J=3.7 Hz, 1H), 7.37 (d, J=3.7 Hz, 1H) |

| Amide Proton (NH) | N-octyl-3,5-dinitrobenzamide | Chloroform-d | 6.37 (s, 1H) |

| Aromatic Protons (Phenyl) | 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | DMSO-d₆ | 8.31 (d, J=9.0 Hz, 2H), 8.04 (d, J=9.0 Hz, 2H) |

Data presented is for analogous compounds to illustrate expected chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data of Analogous Structures

| Carbon Type | Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Amide Carbonyl (C=O) | 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | CDCl₃ | 159.52 |

| Furan Ring Carbons | 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | CDCl₃ | 154.21, 146.21, 120.29, 112.08 |

| Aromatic Carbons | 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | CDCl₃ | 147.34, 135.26, 125.67, 124.93 |

Data presented is for analogous compounds to illustrate expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. Key vibrations include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-O stretches from the ether linkages of the dimethoxy groups. The analysis of these bands helps to confirm the successful formation of the amide bond and the presence of the key functional moieties.

Table 3: Characteristic IR Absorption Bands for Nitrofuran Carboxamide Analogs

| Functional Group | Vibrational Mode | Compound | Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide (N-H) | Stretching | N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide mdpi.com | 3107 |

| Amide (C=O) | Stretching | 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide mdpi.com | 1653 |

| Nitro (NO₂) | Asymmetric/Symmetric Stretching | N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide mdpi.com | 1587 |

| Aromatic (C=C) | Stretching | 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide mdpi.com | 1465 |

Data is sourced from published values for closely related nitrofuran derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₁₃H₁₂N₂O₅), the exact mass can be calculated. The observation of a molecular ion peak, such as [M+H]⁺, corresponding to this calculated mass provides strong evidence for the identity of the synthesized compound. For instance, the ESI-MS spectrum of a related compound, N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide, showed a clear [M+H]⁺ peak at m/z 265.4, confirming its molecular weight. mdpi.com

Biological Efficacy Evaluation in Pre Clinical Models

Investigations of Antimicrobial Potency

The antimicrobial potential of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide has been explored, although detailed and specific data for this particular derivative across a wide range of microbes are not extensively documented in publicly available literature. The broader class of nitrofuran compounds is known for its antimicrobial properties, which provides a basis for the investigation of this specific molecule. nih.gov

Antibacterial Activity Against Bacterial Strains

While the 5-nitrofuran scaffold is a component of several clinically used antibacterial agents, specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of bacterial strains are not detailed in the available research. Studies on related nitrofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens and Mycobacterium tuberculosis, but direct data for the title compound is not specified. nih.govnih.govmdpi.com

Antifungal Activity Against Fungal Species

The antifungal properties of the this compound have been considered based on the known activity of similar compounds. nih.govresearchgate.net However, specific MIC values from pre-clinical evaluations against key fungal species such as Candida albicans or Aspergillus species for this exact molecule are not available in the reviewed scientific literature. Research on other nitrofuran derivatives has indicated a potential for antifungal action, warranting further investigation into this specific compound. nih.govresearchgate.net

Antiparasitic Efficacy (e.g., Trypanosoma cruzi)

The class of 5-nitrofurans has been investigated for activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govplos.org These studies provide a rationale for assessing the efficacy of this compound. Nevertheless, specific in vitro or in vivo data, such as IC50 values detailing its potency against T. cruzi or other parasites, are not explicitly reported in the available scientific literature.

Antiviral Effects

The potential antiviral effects of this compound remain an area with limited specific data. While compounds containing a 2,5-dimethylphenyl scaffold have been noted for antimicrobial activity which can include antiviral properties, dedicated screening results for this compound against a panel of viruses are not found in the current body of scientific publications. nih.gov

Antiproliferative Effects in Cellular Systems

Significant research has been directed towards understanding the antiproliferative effects of this compound, with a particular focus on its activity in cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines (e.g., Triple Negative Breast Cancer)

Research has identified 5-nitrofuran-2-amide derivatives with an N-phenyl-5-nitrofuran-2-carboxamide skeleton as potent inducers of apoptosis in triple-negative breast cancer (TNBC) cells. mpu.edu.moresearchgate.netresearchgate.net this compound falls within this chemical class and has been evaluated for its anticancer activity.

These compounds have been found to induce cancer cell death by activating the terminal unfolded protein response (UPR). mpu.edu.mo The mechanism of action involves the activation of the PERK–eIF2α–ATF4 pathway, which leads to the expression of the C/EBP-homologous protein (CHOP), a key transcription factor in mediating apoptosis due to unresolved endoplasmic reticulum stress. mpu.edu.moresearchgate.netresearchgate.net This targeted induction of CHOP expression suggests a selective mode of action for these compounds. mpu.edu.mo

Studies have demonstrated that these derivatives effectively inhibit the viability of multiple TNBC cell lines. While the broader class of compounds has shown significant activity, specific IC50 values for this compound against various TNBC cell lines such as HCC-1806, HCC-1143, and HCC-38 are part of a larger structure-activity relationship study. The data from this research indicates that substitutions on the N-phenyl ring are critical for the potent inhibition of TNBC cell viability. mpu.edu.mo

Table 1: Antiproliferative Activity of N-phenyl-5-nitrofuran-2-carboxamide Derivatives in TNBC Cell Lines Note: Specific IC50 values for the N-(2,5-dimethoxyphenyl) derivative are part of a broader study and are not individually detailed in the referenced abstracts. The table reflects the general potency of the compound class.

| Cell Line | Compound Class | Reported Effect |

| HCC-1806 | N-phenyl-5-nitrofuran-2-carboxamide derivatives | Potent induction of apoptosis and inhibition of cell viability. mpu.edu.mo |

| HCC-1143 | N-phenyl-5-nitrofuran-2-carboxamide derivatives | Significant activity and inhibition of cell viability. mpu.edu.mo |

| HCC-38 | N-phenyl-5-nitrofuran-2-carboxamide derivatives | Significant activity and inhibition of cell viability. mpu.edu.mo |

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article that adheres to the requested outline.

While research exists on the broader class of nitrofuran carboxamide derivatives, including their potential as antimicrobial and anticancer agents, specific pre-clinical evaluations for "this compound" are not available in the provided search results. nih.govaub.edu.lbmdpi.com Studies on analogous compounds, such as N-benzyl-5-nitrofuran-2-carboxamide, have explored antitubercular activity and included some cytotoxicity and pharmacokinetic data. nih.govnih.gov Similarly, other nitrofuran derivatives have been evaluated in various cancer cell lines and in vivo models. aub.edu.lbplos.org

However, without specific studies on "this compound," it is not possible to provide scientifically accurate information or data tables for the following sections as required:

Evaluation in Experimental Animal Models

Pre-clinical Pharmacokinetic and Metabolic Stability Studies

Generating content for these sections without specific research findings would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specifically pertaining to this compound are needed before a comprehensive article on its biological efficacy can be written.

Mechanistic Insights into Biological Actions

Proposed Redox Cycling Mechanisms and Related Biological Consequences

A central mechanism for the biological activity of nitrofuran compounds is their ability to undergo redox cycling. nih.govresearchgate.net This process is initiated by the one-electron reduction of the 5-nitro group, a reaction catalyzed by enzymes such as cytochrome P450 reductase or bacterial nitroreductases. researchgate.netnih.gov This reduction forms a highly reactive nitro anion radical.

Under aerobic conditions, this radical can rapidly transfer its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻). researchgate.net This reaction simultaneously regenerates the parent nitrofuran compound, allowing it to re-enter the cycle. researchgate.net The continuous enzymatic reduction and subsequent oxidation establish a catalytic cycle that repeatedly generates superoxide radicals. These radicals can lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.gov The resulting accumulation of ROS induces a state of severe oxidative stress, causing damage to cellular macromolecules like DNA, proteins, and lipids, which contributes significantly to the compound's cytotoxic effects. nih.govrsc.org

Gene Expression Modulation and Proteomic Profiling in Biological Models

While the upstream signaling events involving ER stress and apoptosis have been characterized for the broader class of 5-nitrofuran-2-amides, comprehensive studies on the global changes in gene expression or the proteomic profiles of cells treated with N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide are not widely available in the current scientific literature. Such analyses would provide deeper insights into the downstream consequences of pathway modulation and could potentially identify novel molecular targets or mechanisms of action. This area represents an opportunity for future research to fully elucidate the compound's cellular impact.

Lack of Publicly Available Data on the Cellular Uptake and Intracellular Localization of this compound

As of the current date, a comprehensive review of publicly accessible scientific literature reveals no specific studies detailing the cellular uptake and intracellular localization of the chemical compound this compound.

Research into the biological actions of novel chemical entities typically involves a phased approach, with foundational studies often focusing on synthesis, in vitro efficacy against molecular targets, and preliminary activity in biological systems. Investigations into the specific mechanisms of cellular entry and subcellular distribution are generally conducted in later stages of the research and development process.

While the broader class of nitrofuran compounds has been the subject of numerous studies, particularly in the context of their antimicrobial properties, these general findings cannot be directly extrapolated to describe the specific behavior of this compound without dedicated experimental evidence. Factors such as the compound's unique substituent groups (the 2,5-dimethoxyphenyl moiety) can significantly influence its physicochemical properties, including solubility, lipophilicity, and molecular size, all of which are critical determinants of its interaction with cellular membranes and transport systems.

Therefore, any detailed discussion on the cellular uptake and intracellular localization of this compound would be purely speculative without direct experimental data from studies such as fluorescence microscopy, subcellular fractionation, or radiolabeling assays specifically utilizing this compound.

Researchers seeking to understand the mechanistic insights into the biological actions of this compound would need to conduct targeted investigations to elucidate these specific aspects of its cellular biology. Such studies would be essential for a complete understanding of its pharmacodynamics and for the rational design of future derivatives.

Structure Activity Relationship Sar and Lead Optimization

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring play a significant role in modulating the biological potency of 5-nitrofuran-2-carboxamide derivatives. Research into analogues where the phenyl ring is modified has provided key insights into optimizing activity. For instance, in a series of N-benzyl-5-nitrofuran-2-carboxamide analogues studied for antitubercular activity, various substituents on the benzyl (B1604629) ring led to significant differences in potency.

An optimization campaign starting from a lead compound, N-benzyl-5-nitrofuran-2-carboxamide, explored how different substituents on the phenyl ring influence the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and cytotoxicity (CC50) against Vero cells. Adding an α,α-dimethyl group between the nitrogen and the phenyl ring was found to be particularly beneficial. Further substitution on the phenyl ring of this new scaffold revealed that electron-donating groups, such as methoxy (B1213986) (OCH₃), could enhance potency. Specifically, a 2-OCH₃ substitution resulted in a compound (JSF-4088) with significantly improved antitubercular potency (MIC = 0.019 μM) and low cytotoxicity (CC50 > 120 μM). nih.govnih.gov In contrast, electron-withdrawing groups like trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) at the 4-position tended to decrease potency. nih.gov

The data below illustrates the effects of various aromatic substituents on antitubercular activity and cytotoxicity.

| Compound | Aromatic Substituent (R) on α,α-dimethylbenzyl scaffold | MIC (μM) vs. M. tuberculosis H37Rv | CC₅₀ (μM) vs. Vero Cells |

|---|---|---|---|

| 35 | 4-H | 0.039 | >120 |

| 36 | 4-OCH₃ | 0.078 | >120 |

| 37 | 4-OCF₃ | 0.12 | 40 |

| 38 | 4-CF₃ | 0.12 | 48 |

| 39 | 2-Cl | 0.031 | 49 |

| JSF-4088 (40) | 2-OCH₃ | 0.019 | >120 |

| 41 | 2-OCF₃ | 0.031 | 13 |

| 42 | 2-CF₃ | 0.062 | 32 |

Role of the Nitro Group on the Furan (B31954) Ring in Activity

The 5-nitro group on the furan ring is a critical structural feature for the biological activity of this class of compounds. It functions as a "warhead" that is essential for the mechanism of action. mdpi.com In many optimization studies of nitrofuran analogues, this moiety is kept constant due to its established importance for antitubercular activity. nih.gov

The activity of nitroaromatic compounds, including nitrofurans, is dependent on the reductive activation of the nitro group by specific bacterial nitroreductases. mdpi.comnih.gov This bioactivation process produces reactive nitrogen species, such as nitric oxide, which are toxic to the bacterial cell. nih.gov The necessity of the nitro group is demonstrated by the observation that analogues lacking it, or where it is replaced by other groups, typically lose their biological activity. nih.govacs.org The interaction of the nitrofuran group with enzymes is a key step; for example, it has been shown to form a π-stacking interaction with the flavin mononucleotide (FMN) cofactor in the catalytic region of target proteins, which facilitates the reduction process. mdpi.com Therefore, the 5-nitrofuran moiety is considered an indispensable pharmacophoric element.

Influence of Carboxamide Linker and Chain Modifications

Modifications to the linker have been shown to have a substantial impact on activity. In the development of N-benzyl-5-nitrofuran-2-carboxamide analogues, altering the linker between the amide nitrogen and the phenyl ring was a key strategy. The introduction of an α,α-dimethylbenzyl moiety in place of a simple benzyl group led to significant improvements in metabolic stability and a favorable pharmacokinetic profile, while also enhancing the selectivity index. nih.govnih.gov Adding bulky groups at the benzylic carbon, such as isopropyl or tert-butyl, resulted in a significant loss of whole-cell activity. nih.gov However, the α,α-dimethyl substitution proved to be an exception, as it increased the selectivity index by drastically improving the cytotoxicity profile. nih.gov

The following table details how modifications to the linker chain affect antitubercular activity.

| Compound | Linker Modification (R) on N-(R-phenyl)-5-nitrofuran-2-carboxamide | MIC (μM) vs. M. tuberculosis H37Rv |

|---|---|---|

| JSF-3449 | -CH₂- | 0.20 |

| 10 | -CH(CH₃)- | 6.2 |

| 11 | -C(CH₃)₂- | 0.39 |

| 13 | -CH(isopropyl)- | 25 |

| 15 | -CH(tert-butyl)- | 12.5 |

Stereochemical Considerations and Their Impact on Activity

While the parent compound, N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, is achiral, the introduction of chiral centers during lead optimization is a critical consideration. The stereochemistry of drug candidates can profoundly influence their interaction with biological macromolecules, which are themselves chiral. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. nih.gov

Identification of Key Pharmacophoric Elements for Desired Biological Activity

Based on extensive SAR studies of the 5-nitrofuran-2-carboxamide class, a clear pharmacophore model emerges for potent biological activity, particularly against M. tuberculosis. The key elements are:

The 5-Nitrofuran "Warhead" : This group is essential for the mechanism of action, which involves reductive activation by bacterial enzymes. Its presence is consistently linked to potent activity. nih.govmdpi.comaimspress.com

The Carboxamide Linker : This rigid, planar unit is crucial for maintaining the correct orientation of the aromatic and furan rings. The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating key interactions with the biological target. nih.gov

A Substituted Aromatic Ring : This part of the molecule is critical for modulating potency, selectivity, and pharmacokinetic properties. The SAR data indicates that an appropriately substituted phenyl ring, such as the 2,5-dimethoxyphenyl group or a 2-methoxy-substituted α,α-dimethylbenzyl group, can significantly enhance potency and reduce cytotoxicity. nih.gov The substitutions influence electronic and steric properties, which in turn affect target binding and metabolic stability.

A comprehensive pharmacophore mapping study on nitrofuran analogues has emphasized that negative potential regions near the oxygen atoms of the nitro group are indispensable for potent antitubercular activity. aimspress.com The combination of these three elements—the nitro-activated heterocycle, the hydrogen-bonding linker, and a tailored aromatic moiety—defines the essential pharmacophore for this class of compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of a molecule. nih.govscirp.org These methods provide a detailed understanding of electron distribution, which governs the molecule's reactivity, stability, and spectroscopic properties. For N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, understanding its electronic properties is key to explaining its biological activity, which is often linked to the reduction of the nitro group. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. nih.govajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, which can be crucial for its interaction with biological targets. nih.gov

Quantum chemical calculations can also determine other key electronic descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help quantify the molecule's tendency to attract electrons and its resistance to changes in electron distribution, providing a comprehensive profile of its chemical behavior. nih.gov Variations in the electronic structure of nitrofuran analogues, such as changes in LUMO energy and electron density on the nitro group, have been correlated with their capacity for redox-cycling and the generation of radical oxygen species, a key part of their antimicrobial mechanism. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative) Calculations typically performed using DFT with a basis set like B3LYP/6-311G(d,p).

| Descriptor | Symbol | Value (Illustrative) | Significance |

| HOMO Energy | EHOMO | -6.75 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | -2.15 eV | Electron-accepting capacity |

| Energy Gap | ΔE | 4.60 eV | Chemical reactivity, stability |

| Electronegativity | χ | 4.45 eV | Electron-attracting tendency |

| Chemical Hardness | η | 2.30 eV | Resistance to charge transfer |

| Electrophilicity Index | ω | 4.31 eV | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.netajprd.com This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity, often expressed as a docking score in kcal/mol. For this compound, which belongs to a class of compounds with known antitubercular activity, a likely target is the deazaflavin-dependent nitroreductase (Ddn), an enzyme responsible for activating nitro-prodrugs in Mycobacterium tuberculosis. aimspress.comnih.gov

Docking simulations place the ligand into the binding site of the target protein and evaluate the interactions. The simulation results can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. ajprd.com For nitrofuran derivatives, studies have shown that the nitro group often forms crucial interactions within the catalytic region of nitroreductases, sometimes involving π-stacking with the flavin mononucleotide (FMN) cofactor, which is essential for the reduction process. mdpi.com The dimethoxyphenyl ring and the carboxamide linker of this compound would also be expected to form specific hydrophobic and hydrogen bond interactions that contribute to its binding affinity and selectivity. aimspress.comnih.gov

Table 2: Predicted Binding Interactions from Molecular Docking Simulation (Illustrative) Target: Mycobacterium tuberculosis deazaflavin-dependent nitroreductase (Ddn, PDB ID: 3R5R)

| Parameter | Value/Residues |

| Binding Affinity (Docking Score) | -9.2 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bonds | Tyr-65, Ser-78 |

| π-π Stacking | FMN cofactor, Tyr-133 |

| Hydrophobic Interactions | Leu-25, Pro-47, Val-49 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. aimspress.comresearchgate.net QSAR models are mathematical equations that help in understanding which molecular properties are crucial for activity and can be used to predict the potency of newly designed compounds. nih.govresearchgate.net For nitrofuran derivatives, QSAR studies have been instrumental in identifying the key structural requirements for their antitubercular activity. doaj.orgaimspress.com

Both 2D-QSAR and 3D-QSAR methods have been applied to this class of compounds. 2D-QSAR models use descriptors calculated from the 2D structure, such as constitutional, topological, and functional group counts. doaj.orgaimspress.com For example, studies have shown that the presence of a nitro-substituted furan (B31954) ring is essential, while descriptors like the number of double bonds and the sum of Kier-Hall electrotopological states positively influence antitubercular activity. doaj.orgresearchgate.net

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.govnih.govnanobioletters.com These models generate 3D contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nanobioletters.commdpi.com For nitrofuranylamides, CoMFA and CoMSIA studies have highlighted the importance of the electrostatic and hydrogen bond donor fields for potent activity. nih.govnih.gov

Table 3: Key Descriptor Classes in QSAR Models for Nitrofuran Antitubercular Activity

| Descriptor Class | Example Descriptors | Influence on Activity |

| Constitutional | Number of double bonds (nDB) | Positive correlation |

| Topological | Kier-Hall electrotopological states (Ss) | Positive correlation |

| Functional Groups | Number of nitro groups (nNO2Ph) | Essential for activity |

| 3D (CoMFA/CoMSIA) | Steric Fields | Favorable bulky groups in specific regions enhance activity |

| 3D (CoMFA/CoMSIA) | Electrostatic Fields | Electronegative potential around the nitro group is favorable |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. youtube.comnih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the flexibility of the protein, and elucidating the detailed mechanism of binding. nih.govmdpi.com

In a typical MD simulation of the this compound-protein complex, the system is placed in a simulated physiological environment (water, ions, and controlled temperature). utupub.fi The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the simulation period. dntb.gov.ua A stable RMSD plot indicates that the ligand remains securely in the binding pocket. mdpi.com

Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible or rigid regions of the protein upon ligand binding. dntb.gov.ua MD simulations can also be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com These simulations can reveal how mutations in the target protein might confer resistance by altering the binding stability of the inhibitor. nih.gov

Table 4: Typical Output from a Molecular Dynamics Simulation (Illustrative) Simulation of this compound bound to Ddn

| Parameter | Average Value (Illustrative) | Interpretation |

| Protein Backbone RMSD | 1.8 Å | The overall protein structure is stable. |

| Ligand RMSD (vs. protein) | 1.2 Å | The ligand maintains a stable binding pose in the active site. |

| Key H-bond Occupancy (e.g., with Tyr-65) | 85% | A persistent and stable hydrogen bond is formed. |

| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

In Silico Prediction of ADMET-related Properties

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net In silico ADMET prediction models use a compound's structure to forecast its pharmacokinetic and toxicological profile, helping to identify potential liabilities before costly synthesis and experimental testing. d-nb.infodrugbank.com

For this compound, various computational tools can predict key properties. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption and distribution. researchgate.net Pharmacokinetic parameters such as Caco-2 cell permeability (predicting intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism) can also be estimated. researchgate.netresearchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Toxicity prediction models can flag potential issues such as hepatotoxicity, mutagenicity (Ames test), or inhibition of the hERG channel, which is linked to cardiotoxicity. d-nb.info While in silico predictions require experimental validation, they are invaluable for prioritizing candidates with a higher probability of success in later developmental stages. nih.govnih.gov

Table 5: Predicted ADMET Properties for this compound (Illustrative)

| Property | Predicted Value/Outcome | Implication |

| Absorption & Distribution | ||

| Molecular Weight | 306.27 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 2.8 | Good balance for permeability and solubility |

| Water Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| Blood-Brain Barrier (BBB) Permeant | No | Low risk of CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate rate of excretion |

| Toxicity | ||

| Ames Mutagenicity | Probable Positive | Common concern for nitroaromatics |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Probable Negative | Low risk of liver toxicity |

Future Perspectives and Research Trajectories

Development of Next-Generation Nitrofuran-2-carboxamide Derivatives with Enhanced Specificity

A primary focus of future research will be the rational design and synthesis of next-generation derivatives of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. The goal is to create analogues with improved specificity towards their biological targets, thereby enhancing efficacy and minimizing potential off-target effects. Optimization campaigns on similar nitrofuran scaffolds have demonstrated that modifications to the carboxamide substituent can significantly impact activity and selectivity. nih.govnih.gov

For instance, research on N-benzyl-5-nitrofuran-2-carboxamide analogues as antitubercular agents has shown that introducing different substituents on the benzyl (B1604629) ring can fine-tune the minimum inhibitory concentration (MIC) and cytotoxicity. nih.govnih.gov A similar approach can be applied to the 2,5-dimethoxyphenyl group of the target compound. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. nih.gov By systematically altering the substitution pattern on the phenyl ring, researchers can probe the steric and electronic requirements for optimal target engagement.

Table 1: Hypothetical Next-Generation Derivatives and Research Focus

| Derivative Name | Modification on Phenyl Ring | Primary Research Focus | Desired Outcome |

| N-(2,5-dihydroxyphenyl)-5-nitrofuran-2-carboxamide | Demethylation of methoxy (B1213986) groups | Improved hydrogen bonding interactions with target enzymes. | Enhanced binding affinity and specificity. |

| N-(2,5-difluorophenyl)-5-nitrofuran-2-carboxamide | Replacement of methoxy with fluoro groups | Altered electronic properties and metabolic stability. | Increased bioavailability and reduced off-target metabolism. |

| N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide | Introduction of a trifluoromethyl group | Enhanced lipophilicity and potential for novel target interactions. | Improved cell permeability and potency. |

Fine-tuning the molecular periphery of nitrofuran-based compounds has been shown to achieve excellent selectivity against diverse microbial targets. nih.gov This principle will guide the development of derivatives of this compound with precisely tailored activity profiles.

Exploration of Novel Therapeutic Applications beyond Established Areas

While nitrofurans are well-known for their antibacterial properties, future research should explore the potential of this compound in other therapeutic areas. The diverse biological activities reported for related carboxamide and benzofuran-2-carboxamide (B1298429) derivatives suggest that this scaffold may have untapped potential. researchgate.netmdpi.com

Emerging evidence indicates that compounds with similar structural motifs possess anticancer, antifungal, and even neuroprotective properties. researchgate.netresearchgate.netnih.gov For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown considerable anti-cancer activity against various human cancer cell lines. mdpi.com Similarly, novel benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective and antioxidant activities. researchgate.net

Screening this compound and its newly synthesized analogues against a broad panel of biological targets, including cancer cell lines, fungal pathogens, and models of neurodegenerative diseases, could uncover novel therapeutic applications.

Combination Therapy Strategies in Pre-clinical Settings

The increasing prevalence of drug-resistant pathogens necessitates the development of innovative treatment strategies. nih.gov Combination therapy, where a compound is co-administered with other therapeutic agents, is a promising approach to enhance efficacy and overcome resistance. acs.orgnih.gov Future pre-clinical studies should investigate the synergistic potential of this compound with existing antibiotics or other therapeutic agents. nih.gov

For instance, studies on other nitrofuran compounds like nitrofurantoin (B1679001) have demonstrated synergistic effects when combined with aminoglycosides against multidrug-resistant bacteria. nih.gov A similar strategy could be explored for the target compound against clinically relevant pathogens. The goal is to identify combinations that exhibit synergistic or additive effects, allowing for the use of lower concentrations of each agent and potentially reducing the emergence of resistance. researchgate.net

Table 2: Potential Combination Therapy Strategies in Pre-clinical Models

| Combination Partner | Therapeutic Area | Rationale | Pre-clinical Model |

| Beta-lactam antibiotics | Bacterial Infections | Overcoming beta-lactamase-mediated resistance. | In vitro susceptibility testing, murine infection models. |

| Efflux pump inhibitors | Bacterial Infections | Increasing intracellular concentration of the nitrofuran. | Bacterial strains overexpressing efflux pumps. |

| Standard chemotherapy agents | Oncology | Sensitizing cancer cells to chemotherapy. | Co-culture with cancer cell lines, xenograft models. |

Advanced In Vitro and In Vivo Model Systems for Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action and to better predict clinical outcomes, future research should employ advanced in vitro and in vivo models. researchgate.net Traditional two-dimensional cell cultures often fail to replicate the complexity of the in vivo environment. Three-dimensional (3D) cell cultures, organoids, and sophisticated animal models of disease can provide more physiologically relevant data. nih.gov

For antibacterial testing, biofilm models are crucial for evaluating the efficacy of this compound against chronic and persistent infections. nih.govrsc.org In the context of potential anticancer applications, patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, can offer valuable insights into therapeutic response. mdpi.com The use of models like the Galleria mellonella larvae can also serve as a valuable intermediate step for in vivo toxicity and efficacy screening. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The integration of "omics" technologies will be instrumental in elucidating the molecular mechanisms of this compound and identifying predictive biomarkers of response. nih.govfrontiersin.orgnih.gov

Genomics and Transcriptomics: Sequencing the genomes of susceptible and resistant pathogens can identify genetic determinants of sensitivity to the compound. Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles upon treatment, highlighting the cellular pathways affected by the drug. mdpi.com

Proteomics: This approach can identify the protein targets of the compound and characterize changes in the proteome of cells or tissues upon exposure. This can help to unravel the mechanism of action and potential off-target effects.

Metabolomics: By analyzing the metabolic fingerprint of cells or organisms, metabolomics can provide insights into the biochemical pathways perturbed by the compound. mdpi.com

A multi-omics approach, combining data from these different platforms, will provide a holistic view of the drug's effects and facilitate a more targeted and informed drug development process. nih.gov This systems biology approach can help in identifying non-obvious targets for combination therapies and understanding the complex interplay between the drug and the biological system. mdpi.com

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide?

A two-step approach is commonly employed:

- Step 1: Synthesis of 5-nitrofuran-2-carboxylic acid via nitration of furan-2-carboxylic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2: Amide coupling using 2,5-dimethoxyaniline and 5-nitrofuran-2-carboxylic acid with a coupling agent (e.g., EDCl or DCC) in anhydrous DMF at room temperature, as described for analogous amidation reactions . Key considerations: Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C2/C5 of the phenyl ring and nitro group at C5 of the furan).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₃H₁₂N₂O₆) with exact mass (e.g., [M+H]⁺ = 293.0773) .

- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups.

Q. How should researchers assess purity for this compound?

- HPLC/UV-Vis: Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity.

- Melting Point: Compare experimental values (e.g., 255–257°C dec.) with literature data for consistency .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Cross-validation: Combine NMR (e.g., NOESY for spatial proximity) with computational methods (DFT calculations for predicted chemical shifts).

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELX for refinement and ORTEP-3 for visualization .

- Isotopic Labeling: Use ¹⁵N-labeled analogs to clarify nitro group interactions in mass spectrometry.

Q. What strategies optimize reaction yields during the amidation step?

- Catalyst Screening: Test alternatives to EDCl/DCC, such as HATU or PyBOP, in solvents like THF or DCM.

- Temperature Control: Optimize between 0°C and RT to minimize nitro group degradation.

- Stoichiometry: Adjust molar ratios (e.g., 1.2:1 amine:acid) to drive completion .

Q. How can computational methods predict the compound’s bioactivity?

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like nitroreductases or bacterial enzymes.

- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial activity .

- ADMET Prediction: Assess pharmacokinetics (e.g., LogP ~2.1) for drug-likeness using SwissADME .

Q. What challenges arise in stabilizing the 5-nitrofuran moiety during synthesis?

- Light Sensitivity: Protect reactions from UV light to prevent nitro group decomposition.

- Oxidative Byproducts: Monitor for nitration side products via LC-MS and adjust reaction conditions (e.g., inert atmosphere) .

Q. How should researchers design bioactivity assays for this compound?

- In Vitro Testing: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.

- Enzyme Inhibition: Evaluate nitroreductase activity via spectrophotometric NADPH consumption assays .

- Cytotoxicity: Test on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₆ | HRMS |

| Exact Mass | 292.0697 g/mol | DFT Calculation |

| LogP | ~2.1 (Predicted) | SwissADME |

| Solubility (Water) | <1 mg/mL (25°C) | Experimental |

Table 2: Common Contaminants in Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.